N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UNC7145 is a chemical compound known for its role as a negative control in scientific research. It is structurally related to UNC6934, a potent and selective antagonist of the protein-protein interaction between histone-lysine N-methyltransferase NSD2 and dimethylated lysine 36 histone 3 (H3K36me2) nucleosomes . UNC7145 is used to define the biological functions of NSD2 by serving as an inactive derivative .
Preparation Methods
The synthesis of UNC7145 involves several steps, starting with the preparation of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid. This intermediate is then reacted with isopropyl-[4-(pyrimidin-4-ylcarbamoyl)-benzyl]-amide under specific conditions to yield UNC7145 . The compound is typically synthesized in a laboratory setting, and its purity is confirmed using high-performance liquid chromatography (HPLC) to ensure it meets the required standards .
Chemical Reactions Analysis
UNC7145 is known to undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of UNC7145.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UNC7145 is primarily used in scientific research as a negative control for studying the biological functions of NSD2. It helps researchers understand the role of NSD2 in gene transcription and DNA methylation by providing a baseline for comparison with active compounds like UNC6934 . Additionally, UNC7145 is used in epigenetics research to investigate the interactions between proteins and nucleosomes, contributing to the development of new therapeutic strategies for diseases such as cancer .
Mechanism of Action
As a negative control, UNC7145 does not exhibit the same biological activity as its active counterpart, UNC6934. Instead, it serves as a reference point to demonstrate the specificity and efficacy of UNC6934 in inhibiting the interaction between NSD2 and H3K36me2 nucleosomes . By comparing the effects of UNC7145 and UNC6934, researchers can better understand the molecular targets and pathways involved in NSD2-mediated gene regulation .
Comparison with Similar Compounds
UNC7145 is structurally similar to several other compounds used in NSD2 research, including:
UNC6934: A potent and selective antagonist of NSD2-PWWP1, used to study the biological functions of NSD2.
MRT866: Another compound targeting NSD2, used in similar research applications.
The uniqueness of UNC7145 lies in its role as a negative control, providing a baseline for comparison with active compounds. This allows researchers to validate the specificity and efficacy of other compounds in their studies .
Properties
Molecular Formula |
C24H23N5O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-oxo-N-propan-2-yl-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31) |
InChI Key |
HUIINGSTUYTZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C(=O)NC2=NC=NC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.